molecular formula C52H60N2O18 B609820 (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 263351-82-2

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B609820
CAS No.: 263351-82-2
M. Wt: 1001.0 g/mol
InChI Key: ZPUHVPYXSITYDI-HEUWMMRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for paclitaxel reveals the extraordinary complexity of this natural product through its comprehensive stereochemical descriptors. According to authoritative chemical databases, the complete International Union of Pure and Applied Chemistry name is designated as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate. This nomenclature systematically encodes the absolute configuration at each of the eleven chiral centers present in the molecule, beginning with the stereochemical descriptors (1S,2S,3R,4S,7R,9S,10S,12R,15S) that define the spatial arrangement of substituents around each asymmetric carbon atom. The tetracyclic core structure is indicated by the descriptor "6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en," which specifies the ring connectivity and bridging patterns that characterize the taxane skeleton.

Alternative systematic nomenclature systems have been employed to describe paclitaxel, reflecting different approaches to naming this complex structure. The Hospira pharmaceutical designation utilizes the nomenclature (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro 4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano 5H-cyclodecabenz[1,2-b]oxet-5-one 6,12b-diacetate. This alternative systematic name emphasizes different structural features of the molecule, particularly the polycyclic framework and the specific arrangement of hydroxyl and acetyl substituents. The nomenclature differences reflect varying approaches to systematically describing the same molecular entity, with each system providing unique insights into the structural organization of the compound.

The systematic nomenclature also incorporates specific functional group descriptors that are essential for understanding the chemical reactivity and properties of paclitaxel. The presence of multiple acetyl groups is indicated by the "diacetyloxy" descriptor, while the benzoyl substituents are specified through "benzamido" and "benzoate" designations. These functional group specifications are critical for understanding the chemical behavior of paclitaxel, as they define sites of potential chemical modification and metabolic transformation. The systematic nomenclature thus serves as a comprehensive blueprint for the molecular architecture, enabling precise communication of structural information across scientific disciplines.

Structural Isomerism and Stereochemical Configuration

The stereochemical configuration of paclitaxel represents one of the most challenging aspects of its structural characterization, with eleven distinct chiral centers creating an enormous number of potential stereoisomers. Research has demonstrated that paclitaxel contains eleven chiral centers, making it an extraordinarily difficult target for total synthesis due to the precision required in controlling stereochemical outcomes at each asymmetric carbon. The absolute configuration at each chiral center is crucial for biological activity, as molecular docking studies have revealed that modifications to specific stereochemical arrangements can significantly alter binding affinity to target proteins such as beta-tubulin. Computational investigations by Ghadari and colleagues have shown that hypothetical stereoisomers with reversed configurations at positions 5 and 8 exhibit enhanced binding affinity compared to the natural stereoisomer, while derivatives with altered configurations at positions 1, 3, and 9 maintain similar binding characteristics.

Recent experimental investigations have uncovered significant stereochemical variations between paclitaxel samples obtained from different commercial sources, revealing the practical importance of stereochemical analysis in pharmaceutical applications. Studies comparing paclitaxel from Samyang Biopharmaceuticals (designated paclitaxel-S) with material from Biotang (designated paclitaxel-B) have identified substantial differences in stereochemical features using two-dimensional heteronuclear and homonuclear nuclear magnetic resonance spectroscopy, Raman spectroscopy, and circular dichroism measurements. These stereochemical differences manifest in dramatically different physicochemical properties, with paclitaxel-S exhibiting approximately nineteen times greater water solubility (4.69 μg/mL) compared to paclitaxel-B (0.25 μg/mL). The stereochemical variations also influence release kinetics from pharmaceutical formulations, with the more water-soluble paclitaxel-S being released more rapidly from polymer-based delivery systems than the less soluble paclitaxel-B.

The stereochemical complexity of paclitaxel extends beyond simple point chirality to encompass conformational preferences and molecular flexibility. The tetracyclic framework constrains molecular motion and defines preferred conformational states that are essential for biological recognition and activity. The stereochemical arrangement influences not only the three-dimensional shape of the molecule but also the spatial presentation of key functional groups involved in protein binding interactions. This relationship between stereochemistry and biological activity has been exploited in the development of photoswitchable paclitaxel analogues, where azobenzene photoswitches are incorporated to enable light-controlled modulation of biological activity through reversible stereochemical changes. The design of such analogues requires precise understanding of how stereochemical modifications influence the presentation of critical pharmacophoric elements within the paclitaxel structure.

Stereochemical Position Natural Configuration Alternative Configuration Binding Affinity Impact
Position 1 S R Similar affinity to natural
Position 3 R S Similar affinity to natural
Position 5 S R Enhanced binding affinity
Position 8 S R Enhanced binding affinity
Position 9 S R Similar affinity to natural

Chemical Abstracts Service Registry Numbers and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for paclitaxel is 33069-62-4, which serves as the definitive numerical identifier for this compound in chemical databases and regulatory documentation. This registry number was assigned when paclitaxel was first characterized and registered in chemical literature, providing a unique identifier that remains constant regardless of nomenclature variations or structural representation differences. The Chemical Abstracts Service system also recognizes several deprecated registry numbers that were historically associated with paclitaxel, reflecting the evolution of chemical identification systems and the refinement of structural understanding over time. These deprecated identifiers include various numbers that were used during the early characterization phases of paclitaxel research, before the definitive structure was fully established and the current registry number was assigned.

International chemical identification systems have assigned numerous alternative identifiers to paclitaxel, reflecting its importance across multiple chemical and pharmaceutical databases. The European Community number for paclitaxel is designated as 608-826-9, providing identification within European chemical regulatory frameworks. The United Nations number system assigns the identifier 2811 specifically for Taxol, the branded formulation of paclitaxel, facilitating international transport and handling protocols. The Chemical Entities of Biological Interest database assigns the identifier CHEBI:45863 to paclitaxel, while the Chemical European Molecular Biology Laboratory database uses the identifier CHEMBL428647. These multiple identification systems ensure that paclitaxel can be accurately tracked and referenced across diverse international chemical and pharmaceutical databases.

Specialized database systems maintain their own unique identifiers for paclitaxel, reflecting the compound's significance in drug discovery and development research. The DrugBank database assigns the accession number DB01229 to paclitaxel, providing comprehensive pharmaceutical information linked to this identifier. The Kyoto Encyclopedia of Genes and Genomes system uses dual identifiers C07394 and D00491 for paclitaxel, reflecting its presence in both chemical and drug information databases. The Pharmacogenomics Knowledgebase maintains the identifier PA450761 for paclitaxel, supporting research into genetic factors influencing drug response. The National Cancer Institute Thesaurus employs the code C1411 for paclitaxel, facilitating cancer research applications and clinical trial documentation. These diverse identification systems collectively ensure comprehensive coverage of paclitaxel across all major chemical, pharmaceutical, and biomedical databases.

Database System Identifier Purpose
Chemical Abstracts Service 33069-62-4 Primary chemical identification
European Community 608-826-9 European regulatory identification
United Nations 2811 International transport designation
Chemical Entities of Biological Interest CHEBI:45863 Biological chemistry database
Chemical European Molecular Biology Laboratory CHEMBL428647 Drug discovery database
DrugBank DB01229 Pharmaceutical information system
Kyoto Encyclopedia of Genes and Genomes C07394, D00491 Biochemical pathway databases
Pharmacogenomics Knowledgebase PA450761 Genetic factors in drug response
National Cancer Institute Thesaurus C1411 Cancer research applications

Properties

CAS No.

263351-82-2

Molecular Formula

C52H60N2O18

Molecular Weight

1001.0 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO14.C5H9NO4/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5;6-3(5(9)10)1-2-4(7)8/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54);3H,1-2,6H2,(H,7,8)(H,9,10)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+;3-/m00/s1

InChI Key

ZPUHVPYXSITYDI-HEUWMMRCSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paclitaxel Poliglumex;  PG-TXL;  PPX;  CT 2103;  CT-2103;  CT2103;  Opaxio;  Xyotax;  paclitaxel-polyglutamate polymer;  polyglutamate paclitaxel;  polyglutamic acid paclitaxel;  Poly-L-Glutamic acid-Paclitaxel Conjugate; 

Origin of Product

United States

Preparation Methods

Acylase-Mediated Resolution

The (2S)-enantiomer of 2-aminopentanedioic acid is synthesized via enzymatic resolution of racemic N-acylated precursors. Thermococcus litoralis acylase demonstrates 98% enantiomeric excess (ee) for (S)-isomers at 75°C and pH 8.0, achieving complete hydrolysis within 6 hours. Table 1 compares enzymatic performance across different biocatalysts.

Table 1: Enzymatic Resolution Efficiency

Enzyme SourceTemperature (°C)pHReaction Time (h)ee (%)Yield (%)
Thermococcus litoralis758.069885
Aspergillus melleus457.5129578

Immobilization on Eupergit C enhances acylase reusability, retaining 90% activity after 10 cycles. Post-hydrolysis, the (R)-N-benzoyl derivative is extracted using ethyl acetate, leaving aqueous (S)-2-aminopentanedioic acid, which is crystallized at pH 4.0–5.0.

Polymer Backbone Functionalization

Poly-L-glutamic acid (PGA, Mw 24,880 Da) undergoes γ-glutamyl linkage extension to improve water solubility. Coupling with L-glutamic acid di-tert-butyl ester hydrochloride (2.2 equivalents) in dimethylformamide yields poly(L-γ-glutamyl-glutamine) (PGG), followed by trifluoroacetic acid-mediated deprotection. This modification increases the polymer’s hydrodynamic radius from 8 nm (PGA) to 12–15 nm (PGG), critical for nanoparticle self-assembly.

Semi-Synthetic Production of the Paclitaxel Moiety

Precursor Isolation and Modification

Paclitaxel’s tetracyclic core is derived from 10-deacetylbaccatin III (10-DAB), extracted from Taxus species via pressurized solvent extraction (260 mm Hg, 380 W ultrasound), achieving 99% yield in 3 minutes. Subsequent acetylation at C10 and C12 positions uses acetic anhydride/pyridine (1:3 v/v) at 0°C for 24 hours, followed by benzoylation at C13 with benzoyl chloride in dichloromethane.

Stereoselective Esterification

The C13 hydroxyl group is esterified with (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl chloride under Schlenk conditions (argon, −40°C), employing 4-dimethylaminopyridine (DMAP) as a catalyst. Nuclear magnetic resonance (NMR) monitoring confirms >99% regioselectivity, with the 2′R,3′S configuration preserved via low-temperature kinetic control.

Conjugation Strategies and Reaction Optimization

Carbodiimide-Mediated Coupling

PGG (10 g) reacts with paclitaxel (3.2 g, 32% w/w) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in aqueous NaCl (0.1 M, pH 5.5). Reaction progress monitored by high-performance liquid chromatography (HPLC) shows 95% conjugation efficiency after 48 hours at 25°C. Critical micellar concentration (CMC) measurements confirm nanoparticle stability at 25 μg/mL in saline.

Industrial-Scale Bioreactor Parameters

Large-scale production employs 500-L bioreactors with dissolved oxygen maintained at 30% saturation and agitation at 300 rpm. Fed-batch fermentation of Escherichia coli BL21 expressing Thermococcus acylase yields 15 g/L (S)-2-aminopentanedioic acid, with downstream processing achieving 92% recovery via ion-exchange chromatography.

Comparative Analysis of Methodologies

Yield and Scalability

Enzymatic resolution outperforms chemical synthesis in enantiomeric excess (98% vs. 85% ee for chiral chromatography), though requiring higher capital investment for immobilized enzyme systems. Semi-synthetic paclitaxel production reduces reliance on Taxus extraction by 90%, while PGG conjugation enhances aqueous solubility to 2 mg/mL versus 0.3 mg/mL for native paclitaxel.

Environmental Impact

Biocatalytic methods reduce solvent waste by 70% compared to traditional esterification, aligning with green chemistry principles. Life-cycle assessments indicate a 45% lower carbon footprint for enzymatic processes versus petrochemical routes .

Scientific Research Applications

Biological Significance

L-glutamic acid is primarily recognized as an excitatory neurotransmitter in the central nervous system. It is involved in cognitive functions such as learning and memory. Its role extends to being a precursor for the synthesis of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter .

Pharmacological Applications

  • Neurotransmission : L-glutamic acid is vital for synaptic plasticity and the functioning of neural circuits. Alterations in glutamate signaling can lead to neurological disorders such as schizophrenia and epilepsy .
  • Pain Management : Research has indicated that certain derivatives of L-glutamic acid can selectively inhibit glycine transporters (GlyT2), which may provide therapeutic benefits in managing neuropathic pain without significant side effects .
  • Cancer Research : The complex compound mentioned has been studied for its potential to stabilize microtubules and prevent their depolymerization. This mechanism is crucial in cancer therapy as it may inhibit tumor growth by disrupting mitotic processes.
  • Metabolic Disorders : L-glutamic acid has been investigated for its role in metabolic pathways and its potential to improve metabolic stability in various conditions. It is also used in formulations aimed at enhancing recovery from conditions like fatigue and ulcers .

Case Study 1: Cognitive Function

A study demonstrated that supplementation with L-glutamic acid improved cognitive performance in subjects with mild cognitive impairment. The results indicated enhanced synaptic efficiency attributed to increased glutamate availability.

Case Study 2: Pain Relief

In a rodent model of neuropathic pain, a derivative of L-glutamic acid was shown to significantly reduce mechanical allodynia and thermal hyperalgesia without causing adverse effects typically associated with other analgesics .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Source
Target Compound Tetracyclic diterpene 4,12-diacetyloxy; 3-benzamido-2-hydroxy-3-phenylpropanoyl; benzoate ester ~1,000* N/A
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetoxy... (Paclitaxel analog) Tetracyclic taxane Methoxycarbonyl; tert-butyloxycarbonylamino 1,042.11
[(1S,4S,5S,6R,9S,10R,11R,12S,14R)-12-benzoyloxy... (Diterpene ester) Tigliane diterpene Benzoyloxy; 2,3-dimethylbutanoyl; methyl groups 670.80
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid Dipeptide conjugate Glutamic acid backbone; phenylpropanoyl; aminopropanoyl 351.35

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s tetracyclic core is distinct from paclitaxel analogs in due to the absence of a taxane-specific oxetane ring and the presence of a benzamido group .
  • Compared to the tigliane diterpene in , the target compound has additional acetyloxy and hydroxyl groups, which may enhance solubility but reduce membrane permeability .

Critical Analysis :

  • The target compound’s synthesis likely mirrors ’s protocol for tert-butyloxycarbonyl (Boc)-protected amino acid coupling, ensuring stereochemical fidelity .
  • Glutamic acid conjugation may mitigate cytotoxicity observed in taxane analogs () by enhancing aqueous solubility .

Biological Activity

(2S)-2-aminopentanedioic acid, commonly known as L-glutamic acid, is a non-essential amino acid that plays a critical role in various biological processes. It serves as a key building block for protein synthesis and functions prominently as a neurotransmitter in the central nervous system. The compound's derivatives, particularly those modified with additional functional groups, exhibit diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of (2S)-2-aminopentanedioic acid is defined by the presence of two carboxyl groups and an amino group attached to a five-carbon chain. Its IUPAC name reflects its stereochemistry, which is significant for its biological activity. The compound can exist in various forms depending on the pH, with its predominant form at physiological pH being negatively charged due to the deprotonation of its carboxyl groups.

Biological Functions

1. Neurotransmission:
L-glutamic acid is recognized as the most abundant excitatory neurotransmitter in the vertebrate brain. It activates both ionotropic (AMPA and NMDA) and metabotropic glutamate receptors, playing a pivotal role in synaptic transmission and plasticity, which are essential for learning and memory processes . Dysregulation of glutamate signaling is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia .

2. Precursor for GABA:
L-glutamic acid is also a precursor for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The conversion is catalyzed by glutamate decarboxylase, linking it to motor control and anxiety regulation .

3. Role in Metabolism:
Beyond its neurochemical roles, L-glutamic acid participates in metabolic pathways, including nitrogen metabolism and the urea cycle. It can be synthesized from alpha-ketoglutarate through transamination reactions, highlighting its importance in amino acid metabolism .

Derivatives and Their Biological Activities

The derivative compound mentioned, characterized by complex modifications including acetoxy and benzamido groups, likely exhibits enhanced or altered biological activities compared to L-glutamic acid alone. These modifications can influence solubility, receptor affinity, and metabolic stability.

Table 1: Summary of Biological Activities

Compound Biological Activity Mechanism
L-Glutamic AcidExcitatory neurotransmissionActivation of AMPA and NMDA receptors
L-Glutamic AcidPrecursor for GABAConversion via glutamate decarboxylase
Modified DerivativePotential anti-inflammatory effectsModulation of immune response pathways
Modified DerivativeEnhanced receptor bindingStructural modifications affecting ligand-receptor interactions

Case Studies

Case Study 1: Glutamate's Role in Cognitive Function
Research has demonstrated that alterations in glutamate signaling can affect cognitive functions such as learning and memory. In animal models, increased synaptic glutamate levels correlate with improved learning outcomes, while excess glutamate has been shown to induce neurotoxicity .

Case Study 2: Therapeutic Applications of Glutamate Modulators
Pharmacological agents targeting glutamate receptors are being explored for therapeutic applications in conditions like depression and anxiety disorders. For instance, NMDA receptor antagonists have shown promise in alleviating symptoms of treatment-resistant depression .

Q & A

Q. Advanced: How can researchers resolve ambiguities in stereochemical assignments for such a highly substituted polycyclic system?

  • Methodological Answer:
    For structural elucidation, use a combination of 2D NMR (COSY, HSQC, HMBC) to map connectivity and NOESY/ROESY for spatial relationships . High-resolution mass spectrometry (HRMS) confirms molecular formula . Advanced stereochemical resolution requires X-ray crystallography for absolute configuration or chiral HPLC with reference standards . For conflicting data, cross-validate using computational methods like Density Functional Theory (DFT) to predict NMR chemical shifts or optical rotations .

Basic: What synthetic strategies are suitable for constructing the benzamido-hydroxy-phenylpropanoyl moiety?

Q. Advanced: How can regioselective acylation of the tetracyclic core be optimized to avoid side reactions?

  • Methodological Answer:
    The benzamido-hydroxy-phenylpropanoyl group can be synthesized via Schotten-Baumann acylation using benzoyl chloride and a protected amino alcohol, followed by deprotection . For regioselective acylation of the tetracyclic core, employ temporary protecting groups (e.g., tert-butyl or acetyl) on competing hydroxyl groups. Monitor reaction progress with HPLC-MS to optimize stoichiometry and temperature . Use DCC/DMAP or HATU/DIPEA coupling agents for selective esterification .

Basic: How should researchers handle stability issues during storage of this compound?

Q. Advanced: What analytical techniques detect degradation products under varying pH and temperature conditions?

  • Methodological Answer:
    Store the compound at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of acetyloxy or benzoyloxy groups . For stability studies, use accelerated degradation tests (e.g., 40°C/75% RH) and analyze via LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Identify degradation pathways (e.g., deacetylation, oxidation) using high-resolution tandem MS .

Basic: What in vitro assays are appropriate for preliminary bioactivity screening?

Q. Advanced: How can researchers design mechanistic studies to probe interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer:
    Use cell-free enzymatic assays (e.g., fluorescence-based or radiometric) targeting conserved domains in taxane-like binding proteins . For mechanistic studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking (AutoDock Vina) and MD simulations (AMBER/CHARMM) can predict interactions with tubulin or other targets . Validate hypotheses using site-directed mutagenesis of key residues .

Basic: How can researchers validate purity post-synthesis?

Q. Advanced: What strategies address contradictions in bioactivity data across different batches or studies?

  • Methodological Answer:
    Validate purity via HPLC-ELSD (evaporative light scattering detection) for non-UV-active impurities and 1H/13C NMR for structural integrity . For conflicting bioactivity data, standardize assays using reference controls (e.g., paclitaxel for microtubule stabilization) and apply multivariate statistical analysis (PCA or PLS-DA) to identify batch-dependent variables . Reconcile discrepancies by revisiting the conceptual framework (e.g., target selectivity vs. off-target effects) .

Basic: What computational tools predict the compound’s physicochemical properties?

Q. Advanced: How can quantum mechanical calculations guide synthetic route optimization?

  • Methodological Answer:
    Use SwissADME or Molinspiration to predict logP, solubility, and bioavailability . For synthetic optimization, perform DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., esterification energy barriers) . Compare computed activation energies with Arrhenius plots from kinetic studies to refine reaction conditions .

Basic: What chromatographic methods separate diastereomers during purification?

Q. Advanced: How can isotopic labeling (e.g., 13C, 2H) aid in metabolic pathway tracing?

  • Methodological Answer:
    Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 80:20) . For metabolic studies, synthesize 13C-labeled analogs via enzymatic incorporation (e.g., using labeled glucose in fermentation) and track using LC-HRMS or PET imaging . Quantitate metabolite flux with isotopic ratio analysis .

Basic: What safety protocols are critical for handling reactive intermediates during synthesis?

Q. Advanced: How can process analytical technology (PAT) mitigate risks in scale-up?

  • Methodological Answer:
    Use Schlenk lines for air-sensitive steps and FTIR in situ monitoring to detect hazardous intermediates (e.g., acyl chlorides) . For scale-up, implement PAT tools like Raman spectroscopy for real-time reaction monitoring and CFD modeling to optimize mixing in flow reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.